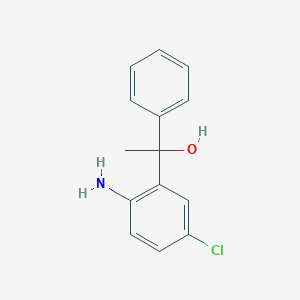

1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-5-chlorophenyl)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-14(17,10-5-3-2-4-6-10)12-9-11(15)7-8-13(12)16/h2-9,17H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGGISMALGOPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953551 | |

| Record name | 1-(2-Amino-5-chlorophenyl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3158-98-3 | |

| Record name | 2-Amino-5-chloro-α-methyl-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloro-alpha-methylbenzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Amino-5-chlorophenyl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chloro-α-methylbenzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, a valuable intermediate in pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-amino-5-chlorobenzophenone, followed by a Grignard reaction to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage involves the synthesis of the precursor molecule, 2-amino-5-chlorobenzophenone. Subsequently, this ketone is treated with a methyl Grignard reagent to introduce a methyl group and form the desired tertiary alcohol.

Stage 1: Synthesis of 2-Amino-5-chlorobenzophenone

The precursor, 2-amino-5-chlorobenzophenone, is a crucial intermediate. Several methods for its synthesis have been reported, with the Friedel-Crafts reaction being a common approach. An alternative route involves the reductive cleavage of an isoxazole intermediate.[1][2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a generalized procedure for the synthesis of 2-aminobenzophenones.

Materials:

-

p-Chloroaniline

-

Benzonitrile

-

Boron trichloride

-

Aluminum chloride

-

Tetrachloroethane

-

2 N Hydrochloric acid

-

95% Ethanol

-

2 N Sodium hydroxide

-

Benzene

-

Alumina (for chromatography)

-

Methylene chloride

-

Ether

Procedure:

-

Under ice cooling, add a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml), and aluminum chloride (734 mg) to a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml).

-

Reflux the resulting mixture for 6 hours.

-

After cooling, add 2 N hydrochloric acid (10 ml) to the reaction mixture and heat at 70-80°C for 20 minutes.

-

Extract the mixture with methylene chloride.

-

Evaporate the methylene chloride layer to obtain a residue.

-

To the residue, add 95% ethanol (5 ml) and 2 N sodium hydroxide (10 ml).

-

Reflux the mixture for 1 hour to hydrolyze any remaining benzonitrile.

-

Extract the mixture with methylene chloride.

-

Evaporate the methylene chloride layer and dissolve the residue in benzene.

-

Purify the product by column chromatography on alumina, eluting with benzene.

-

Recrystallize the obtained 2-amino-5-chlorobenzophenone from ether.[3]

Quantitative Data for 2-Amino-5-chlorobenzophenone Synthesis

| Method | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| Friedel-Crafts Acylation | p-Chloroaniline, Benzonitrile | Not explicitly stated, but 486 mg product obtained from 640 mg p-chloroaniline | 99 | [3] |

| Isoxazole Reduction | 5-chloro-3-phenylanthranil, Iron powder | 95.1 | 96.3-98.2 | [4] |

Stage 2: Grignard Reaction for the Synthesis of this compound

The final step in the synthesis involves the reaction of 2-amino-5-chlorobenzophenone with a methyl Grignard reagent, such as methylmagnesium bromide. This nucleophilic addition to the carbonyl group, followed by acidic workup, yields the target tertiary alcohol.

Experimental Protocol: Grignard Reaction

This is a generalized protocol for the reaction of a Grignard reagent with a benzophenone.

Materials:

-

2-Amino-5-chlorobenzophenone

-

Methylmagnesium bromide (solution in a suitable ether solvent, e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution (for quenching)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chlorobenzophenone in anhydrous diethyl ether or THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the benzophenone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0°C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Experimental Workflow

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Solvents: Diethyl ether and THF are highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

-

Acids and Bases: Strong acids and bases used in the workup procedures are corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the initial preparation of 2-amino-5-chlorobenzophenone, followed by a Grignard reaction with methylmagnesium bromide. The protocols outlined in this guide, derived from established chemical literature, provide a solid foundation for the successful synthesis of this compound. Careful attention to reaction conditions and safety precautions is paramount for achieving high yields and purity.

References

An In-depth Technical Guide to 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

CAS Number: 3158-98-3

This technical guide provides a comprehensive overview of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, a key intermediate in the synthesis of the anxiolytic drug Etifoxine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is an off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 3158-98-3 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₄ClNO | [1][3][5] |

| Molecular Weight | 247.72 g/mol | [1][3][5] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 93-94 °C | [5] |

| Boiling Point | 412.0 ± 40.0 °C (Predicted) | [5] |

| Density | 1.251 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in chloroform, dichloromethane, and ether. | [5] |

| pKa (Predicted) | 13.19 ± 0.29 | [5] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 1-(5-Chloro-2-aminophenyl)-1-phenylethanol, 2-Amino-5-chloro-α-methylbenzhydryl alcohol | [1][3] |

Synthesis

The primary synthetic route to this compound involves the Grignard reaction. This method utilizes the commercially available 2-amino-5-chlorobenzophenone as the starting material.

Experimental Protocol: Grignard Reaction

This protocol describes the synthesis of this compound from 2-amino-5-chlorobenzophenone and a methyl Grignard reagent.

Materials:

-

2-amino-5-chlorobenzophenone

-

Methylmagnesium bromide (or methylmagnesium iodide) solution in a suitable ether solvent (e.g., diethyl ether, tetrahydrofuran)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of 2-amino-5-chlorobenzophenone in anhydrous diethyl ether or THF.

-

Grignard Reagent Addition: The solution of methylmagnesium bromide is added dropwise to the stirred solution of the benzophenone at room temperature. An exothermic reaction is typically observed. The addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a specified period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with additional portions of diethyl ether or another suitable organic solvent.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Solvent Removal and Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to afford the pure product as an off-white solid.

Logical Workflow for the Synthesis:

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the amino group protons, the hydroxyl proton, and the methyl group protons. The ¹³C NMR spectrum would display distinct resonances for each unique carbon atom in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A suitable column and mobile phase would be selected to achieve good separation from any starting materials or byproducts.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively, as well as C-H and C=C stretching vibrations of the aromatic rings.

Biological Activity and Applications

The primary and well-documented application of this compound is as a key intermediate in the synthesis of Etifoxine .[4] Etifoxine is an anxiolytic and anticonvulsant drug with a dual mechanism of action, acting as a positive allosteric modulator of GABAA receptors and also stimulating the synthesis of neurosteroids.

Currently, there is limited publicly available information on the intrinsic biological activity of this compound itself. Its significance in the pharmaceutical industry is predominantly tied to its role as a precursor to Etifoxine.

Signaling Pathway of the Final Product, Etifoxine:

The following diagram illustrates the known signaling pathways of Etifoxine, the final drug product synthesized from this compound.

Safety and Handling

Detailed safety and handling information for this compound should be obtained from the corresponding Safety Data Sheet (SDS). As with all chemical reagents, it should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable chemical intermediate, primarily for the synthesis of the pharmaceutical agent Etifoxine. This guide has summarized its key physical and chemical properties, outlined a common synthetic protocol, and discussed its main application. Further research into the potential intrinsic biological activities of this compound could be a subject of future investigations.

References

Chemical and physical properties of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, a molecule of interest in pharmaceutical and chemical research. This document collates available data on its structural and physicochemical characteristics. Due to the limited publicly available experimental data, this guide also highlights areas where further empirical investigation is required.

Chemical Identity and Structure

This compound is a tertiary alcohol containing a substituted aniline ring and a phenyl group. Its structure suggests potential for diverse chemical reactivity and biological activity.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3158-98-3 | [1] |

| Molecular Formula | C₁₄H₁₄ClNO | [1] |

| Molecular Weight | 247.72 g/mol | [1] |

| InChI | InChI=1S/C14H14ClNO/c1-14(17,10-5-3-2-4-6-10)12-9-11(15)7-8-13(12)16/h2-9,17H,16H2,1H3 | [1] |

| InChIKey | SIGGISMALGOPAO-UHFFFAOYSA-N | [1] |

| SMILES | CC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)N)O | [1] |

| Synonyms | 1-(5-Chloro-2-aminophenyl)-1-phenylethanol, 2-Amino-5-chloro-alpha-methylbenzhydryl alcohol | [1][2] |

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly accessible literature. The available information is summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Off-White Solid | |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Heavy Atom Count | 17 | [1] |

| Complexity | 255 | [1] |

Note: The Hydrogen Bond Donor and Acceptor Counts, Rotatable Bond Count, Topological Polar Surface Area, Heavy Atom Count, and Complexity are computed properties from PubChem.[1] Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is highly recommended for a complete physicochemical profile.

Experimental Protocols

Synthesis

A potential synthetic route could involve the Grignard reaction. This would likely entail the reaction of a phenylmagnesium halide with 2-amino-5-chlorobenzophenone.

Caption: Proposed Grignard reaction for synthesis.

Methodology:

-

Preparation of Grignard Reagent: Phenylmagnesium halide would be prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Grignard Reaction: A solution of 2-amino-5-chlorobenzophenone in anhydrous diethyl ether would be added dropwise to the Grignard reagent at a controlled temperature, typically 0 °C.

-

Work-up: The reaction mixture would then be quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer would be extracted with an organic solvent such as ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification

The crude product obtained from the synthesis would likely require purification. A standard approach would be column chromatography.

Caption: General purification workflow.

Methodology:

-

Column Preparation: A glass column would be packed with silica gel using a slurry method with a non-polar solvent like hexane.

-

Loading: The crude product would be dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel, then loaded onto the column.

-

Elution: The column would be eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions would be collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Isolation: The pure fractions would be combined and the solvent removed under reduced pressure to yield the purified this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways of this compound. The structural similarity to other pharmacologically active amino alcohols suggests that this compound could be a candidate for screening in various biological assays.

Caption: Logical flow for future biological investigation.

Conclusion and Future Directions

This compound is a compound with a well-defined chemical structure but limited experimentally determined physicochemical and biological data. The information presented in this guide serves as a starting point for researchers. Future work should focus on:

-

Experimental determination of physical properties: Melting point, boiling point, and solubility in various aqueous and organic solvents.

-

Development and optimization of synthetic and purification protocols.

-

Comprehensive spectroscopic characterization: Including ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

-

Exploration of its biological activities: Through a broad range of in vitro and in vivo screening assays to identify potential therapeutic applications.

This foundational work will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

1-(2-Amino-5-chlorophenyl)-1-phenylethanol structural analysis and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

IUPAC Name: 1-(2-amino-5-chlorophenyl)-1-phenylethanol[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄ClNO | PubChem[1] |

| Molecular Weight | 247.72 g/mol | PubChem[1] |

| CAS Number | 3158-98-3 | PubChem[1] |

| Canonical SMILES | CC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)N)O | PubChem[1] |

| InChI Key | SIGGISMALGOPAO-UHFFFAOYSA-N | PubChem[1] |

Synonyms: 1-(5-Chloro-2-aminophenyl)-1-phenylethanol, 2-Amino-5-chloro-alpha-methylbenzhydryl alcohol[1]

Structural Analysis (Predicted)

Direct experimental spectral data for this compound is not currently available in public repositories. The following sections provide a predicted analysis based on the known spectral characteristics of structurally similar compounds, including substituted 1-phenylethanols and other aminobenzophenone derivatives.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and chlorophenyl rings, the methyl group, the hydroxyl proton, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Comparison |

| ~1.8 | Singlet | 3H | -CH₃ | The methyl protons adjacent to a quaternary carbon typically appear as a singlet in this region. |

| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ | Amine protons often appear as a broad singlet and their chemical shift can vary with solvent and concentration. |

| ~5.0 | Singlet | 1H | -OH | The hydroxyl proton signal is typically a singlet and its position is also dependent on solvent and concentration. |

| ~6.7-7.5 | Multiplet | 8H | Aromatic Protons | The protons on both the phenyl and the 2-amino-5-chlorophenyl rings will produce a complex multiplet in the aromatic region. The substitution pattern will influence the specific splitting patterns. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale/Comparison |

| ~25-30 | -CH₃ | The methyl carbon is expected in the aliphatic region. |

| ~75-80 | C-OH (quaternary) | The carbon atom bearing the hydroxyl and phenyl groups is a quaternary carbon and will appear in this region. |

| ~115-150 | Aromatic Carbons | The twelve aromatic carbons will give rise to a series of signals in this range. The carbons attached to the nitrogen and chlorine atoms will have their chemical shifts influenced by the electronegativity of these atoms. |

Predicted FT-IR Spectral Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3500 | O-H | Stretching (alcohol) |

| 3300-3400 | N-H | Stretching (amine) |

| 3000-3100 | C-H | Aromatic Stretching |

| 2850-2950 | C-H | Aliphatic Stretching |

| 1600-1650 | C=C | Aromatic Ring Stretching |

| 1050-1150 | C-O | Stretching (alcohol) |

| 1000-1100 | C-Cl | Stretching |

Predicted Mass Spectrometry Data

In a mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺ and several characteristic fragment ions.

| Predicted m/z | Fragment Ion |

| 247/249 | [M]⁺ (Molecular ion with isotopic pattern for Chlorine) |

| 232 | [M - CH₃]⁺ |

| 229 | [M - H₂O]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

As no specific experimental data for the target molecule is available, this section provides generalized protocols for the types of analyses that would be conducted for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disc. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Synthesis Protocol (Putative)

A plausible synthesis for this compound would involve the Grignard reaction between a protected 2-amino-5-chlorobenzophenone and methylmagnesium bromide.

Protection of the Amine Group

The amino group of 2-amino-5-chlorobenzophenone needs to be protected to prevent it from reacting with the Grignard reagent. A common protecting group for anilines is the acetyl group.

-

Reaction: 2-amino-5-chlorobenzophenone is reacted with acetic anhydride in the presence of a base like pyridine to form 2-acetamido-5-chlorobenzophenone.

Grignard Reaction

-

Reagents: 2-acetamido-5-chlorobenzophenone and methylmagnesium bromide (Grignard reagent).

-

Procedure:

-

Dissolve the protected benzophenone in an anhydrous ether solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylmagnesium bromide in ether to the cooled solution with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Deprotection of the Amine Group

-

Procedure: The resulting N-(2-(1-hydroxy-1-phenylethyl)-4-chlorophenyl)acetamide is then hydrolyzed under acidic or basic conditions to remove the acetyl group and yield the final product, this compound.

Caption: Putative synthesis workflow for this compound.

Potential Signaling Pathway and Biological Activity (Hypothetical)

Given that structurally related aminobenzophenones are precursors to benzodiazepines, which act on the GABA-A receptor, it is plausible that this compound could exhibit some activity within the central nervous system. A hypothetical mechanism could involve the modulation of signaling pathways related to neuronal excitability or inflammation.

One such pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway , which is a key regulator of cellular defense against oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases.

Caption: Hypothetical modulation of the Nrf2 signaling pathway.

In this hypothetical scenario, this compound could potentially inhibit Keap1, a repressor of Nrf2. This would lead to the stabilization and nuclear translocation of Nrf2, followed by the transcription of antioxidant and anti-inflammatory genes. This could be a potential avenue for therapeutic intervention in neuroinflammatory or neurodegenerative conditions. It is crucial to emphasize that this is a speculative pathway and requires experimental validation.

Conclusion

This compound is a compound with a well-defined chemical structure. While a complete experimental characterization is not yet publicly available, this guide provides a robust predicted structural analysis based on established spectroscopic principles and data from analogous compounds. The outlined synthesis protocol offers a viable route for its preparation. The proposed involvement in the Nrf2 signaling pathway is a hypothesis designed to encourage further investigation into the potential biological activities of this molecule. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential therapeutic applications of this compound.

References

An In-depth Technical Guide on the Spectroscopic Data for 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(2-Amino-5-chlorophenyl)-1-phenylethanol (CAS No: 3158-98-3). Due to the limited availability of published experimental spectra in the public domain, this document focuses on predicted data based on the compound's structure and typical values for its functional groups. It also includes detailed experimental protocols for the synthesis of the compound and the acquisition of its spectroscopic data.

Compound Information

-

IUPAC Name: this compound

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Phenyl-H |

| ~ 7.10 | d | 1H | Ar-H |

| ~ 6.80 | dd | 1H | Ar-H |

| ~ 6.60 | d | 1H | Ar-H |

| ~ 4.50 - 5.50 | br s | 2H | -NH₂ |

| ~ 2.50 | s | 1H | -OH |

| 1.80 | s | 3H | -CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145.0 | Ar-C (C-NH₂) |

| ~ 144.0 | Ar-C (ipso-phenyl) |

| ~ 130.0 | Ar-C (C-Cl) |

| ~ 129.0 | Ar-CH (phenyl) |

| ~ 128.0 | Ar-CH (phenyl) |

| ~ 127.0 | Ar-CH (phenyl) |

| ~ 125.0 | Ar-CH |

| ~ 120.0 | Ar-CH |

| ~ 118.0 | Ar-C (ipso) |

| ~ 116.0 | Ar-CH |

| ~ 75.0 | C-OH |

| ~ 30.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (amine) |

| 1600, 1490, 1450 | Medium to Weak | Aromatic C=C stretch |

| 1300 - 1200 | Strong | C-N stretch (aromatic amine) |

| 1200 - 1000 | Strong | C-O stretch (tertiary alcohol) |

| 850 - 800 | Strong | C-Cl stretch |

| 760, 700 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

MS Fragmentation Data (Predicted)

| m/z | Interpretation |

| 247/249 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| 232/234 | Loss of -CH₃ |

| 229/231 | Loss of H₂O |

| 121 | [C₆H₅CO]⁺ |

| 105 | [C₆H₅C(OH)CH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the Grignard reaction between a substituted acetophenone and a phenylmagnesium halide.

Materials:

-

2-Amino-5-chloroacetophenone

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred and refluxed gently until the magnesium is consumed.

-

Grignard Reaction: The Grignard reagent is cooled to 0 °C. A solution of 2-amino-5-chloroacetophenone in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. Standard pulse sequences are used for both proton and carbon spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a GC/LC system. Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Visualizations

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Discovery and literature review of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-5-chlorophenyl)-1-phenylethanol is a tertiary alcohol that has garnered attention in the pharmaceutical field primarily as a known impurity and synthetic precursor to the anxiolytic and anticonvulsant drug, Etifoxine.[1][2] This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, analytical characterization, and its relationship with Etifoxine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.[3]

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-(5-Chloro-2-aminophenyl)-1-phenylethanol, 2-Amino-5-chloro-α-methylbenzhydryl alcohol | [1][3] |

| CAS Number | 3158-98-3 | [3] |

| Molecular Formula | C₁₄H₁₄ClNO | [3] |

| Molecular Weight | 247.72 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

2-Amino-5-chlorobenzophenone

-

Methylmagnesium bromide (or chloride) solution in a suitable ether solvent (e.g., diethyl ether, THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reactant Preparation: Dissolve 2-amino-5-chlorobenzophenone in anhydrous diethyl ether or THF in the reaction flask.

-

Grignard Addition: Cool the solution of 2-amino-5-chlorobenzophenone to 0 °C using an ice bath. Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution. An exothermic reaction is expected. Control the rate of addition to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess Grignard reagent and the intermediate alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or another suitable organic solvent.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

References

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. US8110569B2 - Enantiomerically pure S-etifoxine, pharmaceutical compositions thereof and methods of their use - Google Patents [patents.google.com]

An In-depth Technical Guide to Potential Derivatives of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Amino-5-chlorophenyl)-1-phenylethanol represents a versatile scaffold for the synthesis of novel heterocyclic compounds with significant therapeutic potential. This technical guide explores the derivatization of this core molecule into two primary classes of pharmacologically relevant compounds: quinolines and benzodiazepine-like structures. This document provides a comprehensive overview of synthetic pathways, detailed experimental protocols, and predicted biological activities based on established structure-activity relationships of analogous compounds. All quantitative data for structurally related molecules is presented in tabular format to facilitate comparison and guide future research endeavors. Visualizations of experimental workflows and potential signaling pathways are provided to enhance understanding.

Introduction to the Core Molecule

This compound is a tertiary alcohol with the chemical formula C₁₄H₁₄ClNO. Its structure, featuring a 2-amino-5-chlorophenyl group and a phenyl group attached to a tertiary carbinol, makes it a valuable precursor for various synthetic transformations. The presence of the amino group and the tertiary alcohol functionality allows for a range of chemical modifications, leading to the generation of diverse molecular architectures with potential applications in medicinal chemistry.

Potential Derivative Classes and Synthetic Strategies

The structural features of this compound make it an ideal starting material for the synthesis of at least two major classes of heterocyclic compounds with known pharmacological importance: quinolines and benzodiazepines.

Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of a chlorine atom at the 7-position and a phenyl group at the 4-position of the quinoline ring, which would be the derivatives synthesized from the core molecule, has been associated with potent biological effects.

Synthetic Strategy: The Friedländer Annulation

The most direct route to quinoline derivatives from the core molecule is through the Friedländer synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1]

Workflow for Quinoline Synthesis:

Caption: Synthetic workflow for quinoline derivatives.

Benzodiazepines

Benzodiazepines are a well-established class of psychoactive drugs that act on the central nervous system (CNS). They are widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The core molecule shares structural similarities with 2-aminobenzophenones, which are key precursors in the synthesis of 1,4-benzodiazepines.

Synthetic Strategy: Multi-step Synthesis from the Core Molecule

The synthesis of benzodiazepine-like structures from this compound would likely involve a multi-step process, potentially starting with the oxidation of the tertiary alcohol to the corresponding ketone, followed by reactions to build the seven-membered diazepine ring.

Workflow for Benzodiazepine Synthesis:

Caption: Potential workflow for benzodiazepine synthesis.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for similar substrates and provide a starting point for the synthesis of derivatives from this compound.

Oxidation of this compound to 2-Amino-5-chlorobenzophenone

Objective: To convert the tertiary alcohol of the core molecule into a ketone, a necessary precursor for the Friedländer synthesis.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-Amino-5-chlorobenzophenone derivative.

Friedländer Synthesis of a Substituted 7-Chloro-4-phenylquinoline

Objective: To synthesize a quinoline derivative from the 2-amino-5-chlorobenzophenone derivative.

Materials:

-

2-Amino-5-chlorobenzophenone derivative (from step 4.1)

-

A ketone with an α-methylene group (e.g., ethyl acetoacetate)

-

Ethanol

-

A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

Procedure:

-

In a round-bottom flask, dissolve the 2-amino-5-chlorobenzophenone derivative and the α-methylene ketone (1.2 equivalents) in ethanol.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain the target quinoline derivative.

Predicted Biological Activities and Structure-Activity Relationships

Based on the extensive literature on quinoline and benzodiazepine pharmacology, the following biological activities can be predicted for the derivatives of this compound.

Quinolines: Potential Anticancer and Antimicrobial Agents

-

Anticancer Activity: The 7-chloro-4-phenylquinoline scaffold is a known pharmacophore in the design of anticancer agents. The chlorine atom at the 7-position is often crucial for activity. These compounds may exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, or by intercalating with DNA.

-

Antimicrobial Activity: Chloro-substituted quinolines have a long history of use as antimicrobial agents. The synthesized derivatives could be screened for activity against a panel of pathogenic bacteria and fungi.

Potential Signaling Pathway in Cancer:

Caption: Potential mechanism of anticancer action.

Benzodiazepines: Potential CNS-Active Agents

-

Anxiolytic and Sedative Effects: The 7-chloro-5-phenyl-1,4-benzodiazepine structure is a classic pharmacophore for agents with anxiolytic and sedative properties. These compounds typically act as positive allosteric modulators of the GABAA receptor.

-

Anticonvulsant Activity: Many benzodiazepines exhibit potent anticonvulsant effects, making them useful in the treatment of epilepsy and other seizure disorders.

GABAA Receptor Modulation Pathway:

Caption: Benzodiazepine action at the GABAA receptor.

Quantitative Data on Structurally Related Compounds

Direct experimental data for derivatives of this compound is not available in the public domain. The following tables summarize the IC₅₀ values of structurally similar compounds against various cancer cell lines, providing a predictive framework for the potential efficacy of the proposed quinoline derivatives.

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 7-Chloro-4-phenylquinolines | A549 (Lung) | 5.0 - 15.0 | [2] |

| MCF-7 (Breast) | 2.0 - 10.0 | [2] | |

| 7-Chloroquinoline Hydrazones | SF-295 (CNS) | ~2.5 | [3] |

| MDA-MB-435 (Melanoma) | Sub-micromolar | [3] |

Table 2: Anticancer Activity of Phenyl-Substituted Quinazolines (Benzodiazepine Analogs)

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Quinazoline-Thiazolidine Hybrids | MDA-MB-231 (Breast) | 3.1 - 6.8 | [4] |

| MCF-7 (Breast) | 4.2 - 7.4 | [4] |

Note: The data presented above is for comparative purposes and the actual activity of the proposed derivatives may vary.

Conclusion

This compound is a promising starting material for the development of novel quinoline and benzodiazepine derivatives. The synthetic routes outlined in this guide are based on well-established chemical transformations and offer a clear path to these potentially bioactive molecules. The predicted pharmacological profiles, supported by data from structurally related compounds, suggest that these derivatives warrant further investigation as potential anticancer, antimicrobial, and CNS-active agents. This technical guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this novel class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol (SC-560)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-5-chlorophenyl)-1-phenylethanol, more commonly known by its research designation SC-560, is a potent and highly selective small molecule inhibitor of cyclooxygenase-1 (COX-1). This technical guide provides a comprehensive overview of the mechanism of action of SC-560, detailing its primary target engagement, downstream signaling effects, and off-target activities. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, particularly those focused on the roles of COX-1 in physiology and disease. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the complex biological pathways modulated by this compound.

Core Mechanism of Action: Selective COX-1 Inhibition

The principal mechanism of action of SC-560 is the potent and selective inhibition of the cyclooxygenase-1 (COX-1) enzyme. COX-1 is a key enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for a variety of prostaglandins and thromboxanes.[1][2] By selectively blocking the active site of COX-1, SC-560 effectively curtails the production of these pro-inflammatory and physiologically active lipid mediators.[1][2]

The selectivity of SC-560 for COX-1 over its isoform, COX-2, is a defining characteristic. This high degree of selectivity, with a reported 700- to 1000-fold greater potency for COX-1, makes SC-560 an invaluable pharmacological tool for elucidating the specific biological functions of COX-1.[1][3]

Quantitative Data on COX Inhibition

The inhibitory potency of SC-560 against COX-1 and COX-2 has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Parameter | Value | Species/System | Reference |

| COX-1 IC50 | 9 nM | Human Recombinant Enzyme | [1][3] |

| COX-2 IC50 | 6.3 µM | Human Recombinant Enzyme | [1][3] |

| Selectivity (COX-2 IC50 / COX-1 IC50) | ~700-1000 fold | [1] |

Off-Target Mechanisms and Broader Biological Activities

Beyond its primary activity as a COX-1 inhibitor, SC-560 has been demonstrated to exert several off-target effects, particularly at higher concentrations. These activities contribute to its broader biological profile and are crucial considerations in experimental design and data interpretation.

Induction of Apoptosis in Hepatocellular Carcinoma

SC-560 has been shown to suppress cell proliferation and induce apoptosis in human hepatocellular carcinoma (HCC) cell lines.[4][5] This anti-cancer activity appears to be, at least in part, independent of its COX-1 inhibitory function. The pro-apoptotic effect is mediated through the modulation of key signaling pathways that regulate cell survival and death.

SC-560 treatment in HCC cells leads to a dose- and time-dependent decrease in the expression of the anti-apoptotic proteins survivin and X-linked inhibitor of apoptosis protein (XIAP).[4][5] This, in turn, leads to the activation of the executioner caspases, caspase-3 and caspase-7, culminating in programmed cell death.[4][5]

Modulation of NF-κB and VEGF Signaling

Studies have indicated that SC-560 can attenuate inflammation and angiogenesis by down-regulating the NF-κB and VEGF signaling pathways.[6] This suggests a broader anti-inflammatory and anti-angiogenic potential for the compound beyond its direct inhibition of prostaglandin synthesis.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate the transcription of pro-inflammatory genes. While direct evidence of SC-560's effect on p65 phosphorylation is limited, its ability to down-regulate the NF-κB-mediated pathway suggests an interference at one of the key steps.

Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis. It binds to its receptors (VEGFRs) on endothelial cells, initiating a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels. SC-560 has been shown to down-regulate VEGF-mediated pathways, suggesting an anti-angiogenic effect.

Pharmacokinetics

Understanding the pharmacokinetic profile of SC-560 is essential for its application in in vivo studies.

Quantitative Pharmacokinetic Data in Rats

| Parameter | IV (10 mg/kg) | Oral (10 mg/kg in PEG 600) | Oral (10 mg/kg in 1% MC) | Reference |

| AUC (ng·h/mL) | 9704 ± 4038 | 1203.4 ± 130.3 | 523 ± 208 | [7][8] |

| t1/2 (h) | 5.4 ± 0.8 | 3.7 ± 1.6 | 2.7 ± 1.7 | [7][8] |

| Cmax (ng/mL) | - | 218.5 ± 86.9 | 119.8 ± 15.5 | [7][8] |

| Tmax (h) | - | 1.00 ± 1.8 | 2.0 ± 0 | [7][8] |

| Bioavailability | - | <15% | <15% | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of SC-560.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of SC-560 on COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human or ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

SC-560

-

DMSO (vehicle)

-

Detection reagent (e.g., colorimetric or fluorometric probe for prostaglandin detection)

-

Microplate reader

Workflow:

Procedure:

-

Prepare serial dilutions of SC-560 in DMSO.

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the diluted SC-560 or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Stop the reaction according to the specific assay kit instructions (e.g., by adding a stopping reagent).

-

Measure the amount of prostaglandin produced using a microplate reader.

-

Calculate the percent inhibition for each concentration of SC-560 and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability and Apoptosis Assay in HCC Cells

Objective: To assess the effect of SC-560 on the viability and apoptosis of hepatocellular carcinoma cells.

Materials:

-

HCC cell lines (e.g., HepG2, Huh-7)

-

Complete cell culture medium

-

SC-560

-

MTS reagent or similar cell viability assay kit

-

Caspase-Glo® 3/7 Assay System (or similar)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader (absorbance and luminescence)

Procedure (Cell Viability - MTS Assay):

-

Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of SC-560 (e.g., 0-200 µM) for 24, 48, or 72 hours.

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Procedure (Caspase-3/7 Activity Assay):

-

Seed HCC cells in a white-walled 96-well plate and treat with SC-560 as described above.

-

After the desired treatment time, add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a microplate reader.

-

Express caspase activity as a fold change relative to the vehicle-treated control.[9][10][11]

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of SC-560 on the expression and phosphorylation status of proteins in the apoptosis, NF-κB, and VEGF signaling pathways.

Materials:

-

HCC cells

-

SC-560

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-survivin, anti-XIAP, anti-caspase-3, anti-p-p65, anti-p65, anti-VEGF-A, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat HCC cells with SC-560 for the desired time and concentrations.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometry analysis to quantify protein expression.

Chemical Synthesis

SC-560, with the chemical name 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a diarylpyrazole derivative. A plausible synthetic route involves the condensation of a 1,3-diketone with a substituted hydrazine.

Conclusion

This compound (SC-560) is a highly selective and potent inhibitor of COX-1. Its primary mechanism of action involves the direct inhibition of the COX-1 enzyme, leading to a reduction in prostaglandin and thromboxane synthesis. Additionally, SC-560 exhibits significant off-target activities, including the induction of apoptosis in cancer cells and the modulation of key inflammatory and angiogenic signaling pathways such as NF-κB and VEGF. This comprehensive technical guide provides researchers and drug development professionals with the foundational knowledge and experimental methodologies necessary to effectively utilize SC-560 as a pharmacological tool and to further explore the therapeutic potential of selective COX-1 inhibition.

References

- 1. caymanchem.com [caymanchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor SC-560 in the rat. [sites.ualberta.ca]

- 8. Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor SC-560 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, a key chemical intermediate in the synthesis of the anxiolytic and anticonvulsant drug, Etifoxine. This document details its chemical identity, synthesis protocols, and its role in the pharmacological activity of its derivatives.

Chemical Identity and Synonyms

This compound is a chiral alcohol. A comprehensive list of its identifiers and synonyms is provided below to facilitate literature searches and material sourcing.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 3158-98-3[1] |

| Molecular Formula | C14H14ClNO[1] |

| Molecular Weight | 247.72 g/mol [1] |

| Synonyms | 1-(5-Chloro-2-aminophenyl)-1-phenylethanol[2][3], 2-Amino-5-chloro-α-methylbenzhydryl alcohol, 1-(2-Amino-5-chlorophenyl)-1-phenylethan-1-ol[3], Benzenemethanol, 2-amino-5-chloro-α-methyl-α-phenyl-[2] |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 247.72 g/mol | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 247.076392 g/mol | PubChem[1] |

| Monoisotopic Mass | 247.076392 g/mol | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Heavy Atom Count | 17 | PubChem[1] |

| Appearance | Off-White Solid | Pharmaffiliates[2] |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[2] |

Experimental Protocols: Synthesis

This compound is a crucial intermediate in the synthesis of Etifoxine. The following is a general experimental protocol for its synthesis, based on descriptions in the patent literature.

Synthesis of this compound

This synthesis is typically achieved through the Grignard reaction of a substituted benzophenone with a methylmagnesium halide.

-

Starting Material: 2-Amino-5-chlorobenzophenone

-

Reagent: Methylmagnesium chloride (or bromide/iodide) in a suitable solvent (e.g., Tetrahydrofuran - THF).

-

Procedure:

-

A solution of 2-amino-5-chlorobenzophenone is prepared in an anhydrous ethereal solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (typically 0 °C or below) using an ice bath.

-

A solution of methylmagnesium chloride in THF is added dropwise to the cooled solution of the benzophenone with constant stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period to ensure the completion of the reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Logical Workflow for the Synthesis of Etifoxine from 2-Amino-5-chlorobenzophenone

The following diagram illustrates the logical progression from the starting material to the final active pharmaceutical ingredient, Etifoxine, with this compound as the key intermediate.

Caption: Synthesis pathway of Etifoxine.

Role in Pharmacology: Precursor to Etifoxine

While there is limited publicly available information on the direct biological activity of this compound, its significance lies in its role as the immediate precursor to Etifoxine. The pharmacological effects of Etifoxine are well-documented and are attributed to its unique dual mechanism of action on the GABAergic system.

Pharmacokinetics of Etifoxine

Understanding the pharmacokinetic profile of the final drug product is essential for drug development professionals.

| Pharmacokinetic Parameter | Value |

| Bioavailability | ~90%[4] |

| Time to Peak Plasma Concentration | 2-3 hours[4] |

| Plasma Protein Binding | 88-95%[4] |

| Metabolism | Hepatic (liver)[4] |

| Active Metabolite | Diethyletifoxine[4] |

| Elimination Half-life (Etifoxine) | 6 hours[4] |

| Elimination Half-life (Diethyletifoxine) | ~20 hours[4] |

| Excretion | Primarily urine (as metabolites), also bile[4][5] |

Signaling Pathways of the Active Metabolite, Etifoxine

Etifoxine enhances GABAergic neurotransmission through two distinct mechanisms, which are crucial for its anxiolytic effects.

A. Direct Modulation of the GABA-A Receptor

Etifoxine binds to a specific site on the GABA-A receptor, distinct from the benzodiazepine binding site, and potentiates the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, a valuable intermediate in pharmaceutical and chemical research. The synthesis is a two-step process commencing with the preparation of 2-Amino-5-chlorobenzophenone, followed by a Grignard reaction to yield the final product. This protocol includes comprehensive methodologies, tabulated data for key reagents and expected products, and a visual representation of the experimental workflow.

Introduction

This compound is a tertiary alcohol derivative that serves as a crucial building block in the synthesis of various biologically active compounds. Its structural motif is found in several classes of therapeutic agents. The synthetic route described herein involves the formation of a key intermediate, 2-Amino-5-chlorobenzophenone, which is subsequently reacted with a Grignard reagent to introduce the methyl group and form the desired tertiary alcohol. Careful control of reaction conditions is essential to ensure high yield and purity of the final product.

Experimental Protocols

Part 1: Synthesis of 2-Amino-5-chlorobenzophenone

This procedure is adapted from established methods for the synthesis of 2-aminobenzophenone derivatives.[1][2][3] One common approach involves the reaction of p-chloroaniline with benzonitrile and boron trichloride, followed by hydrolysis.[1]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| p-Chloroaniline | C₆H₆ClN | 127.57 | 640 mg |

| Tetrachloroethane | C₂H₂Cl₄ | 167.85 | 7.5 mL |

| Boron trichloride | BCl₃ | 117.17 | 640 mg |

| Benzonitrile | C₇H₅N | 103.12 | 1 mL |

| Aluminum chloride | AlCl₃ | 133.34 | 734 mg |

| 2 N Hydrochloric acid | HCl | 36.46 | 10 mL |

| Methylene chloride | CH₂Cl₂ | 84.93 | As needed |

| 95% Ethanol | C₂H₅OH | 46.07 | 5 mL |

| 2 N Sodium hydroxide | NaOH | 40.00 | 10 mL |

| Benzene | C₆H₆ | 78.11 | As needed |

| Alumina | Al₂O₃ | 101.96 | For chromatography |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

Procedure:

-

Under ice cooling, to a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 mL), add a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 mL), benzonitrile (1 mL), and aluminum chloride (734 mg).

-

Reflux the resulting mixture for 6 hours.

-

After cooling, add 2 N hydrochloric acid (10 mL) to the reaction mixture and heat at 70-80°C for 20 minutes.

-

Extract the mixture with methylene chloride.

-

Evaporate the methylene chloride layer to obtain a residue.

-

To the residue, add 95% ethanol (5 mL) and 2 N sodium hydroxide (10 mL) and reflux for 1 hour to hydrolyze any remaining benzonitrile.

-

Extract the mixture with methylene chloride.

-

Evaporate the methylene chloride layer and dissolve the residue in benzene.

-

Purify the product by column chromatography on alumina, eluting with benzene.

-

Evaporate the solvent from the collected fractions to afford 2-amino-5-chlorobenzophenone.

-

Recrystallize the product from ether to obtain crystals with a melting point of 99°C.[1]

Part 2: Synthesis of this compound via Grignard Reaction

This part of the protocol outlines the Grignard reaction between 2-Amino-5-chlorobenzophenone and a methyl Grignard reagent. The general principles of Grignard reactions are well-established.[4][5][6][7]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | 1 eq |

| Magnesium turnings | Mg | 24.31 | 1.2 eq |

| Methyl iodide | CH₃I | 141.94 | 1.2 eq |

| Anhydrous diethyl ether or THF | (C₂H₅)₂O / C₄H₈O | 74.12 / 72.11 | As needed |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

Procedure:

-

Preparation of the Grignard Reagent:

-

Ensure all glassware is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.

-

Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of methyl iodide (1.2 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

-

Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2-Amino-5-chlorobenzophenone:

-

Dissolve 2-Amino-5-chlorobenzophenone (1 eq) in anhydrous diethyl ether or THF in a separate flask.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the solution of 2-Amino-5-chlorobenzophenone to the Grignard reagent dropwise with constant stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Data Summary

Table 1: Physicochemical Properties of Starting Material and Product

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | 99[1] | Crystalline solid |

| This compound | C₁₄H₁₄ClNO | 247.72 | Not specified | Solid (expected) |

Experimental Workflow Diagram

Caption: Experimental workflow for the two-step synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Tetrachloroethane, boron trichloride, and methyl iodide are toxic and should be handled with extreme care.

-

Grignard reagents are highly reactive and pyrophoric; they must be handled under anhydrous and inert conditions.

-

The quenching of the Grignard reaction is exothermic and should be performed slowly and with adequate cooling.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]